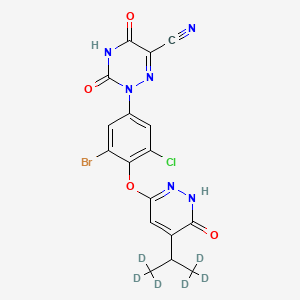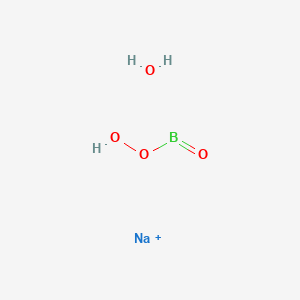
THR-|A agonist 7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
THR-|A agonist 7 is a synthetic small molecule that acts as an agonist for Toll-like receptor 7 (TLR7). TLR7 is a pattern recognition receptor that plays a crucial role in the innate immune system by recognizing single-stranded RNA from viruses and triggering immune responses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of THR-|A agonist 7 typically involves the construction of a heterocyclic core structure, followed by functional group modifications to enhance its agonistic activity. One common synthetic route includes the use of triazole tethered imidazoquinolines, which are synthesized through triazolyl click chemistry.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route while ensuring the purity and consistency of the final product. This often requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve high yields and minimize by-products. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the desired compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
THR-|A agonist 7 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated analogs .
Wissenschaftliche Forschungsanwendungen
THR-|A agonist 7 has a wide range of scientific research applications, including:
Vaccine Adjuvants: This compound enhances the efficacy of vaccines by promoting the activation of antigen-presenting cells and boosting humoral and T-cell mediated immunity.
Antiviral Treatments: It has shown potential in treating viral infections by enhancing the innate immune response and inhibiting viral replication.
Wirkmechanismus
THR-|A agonist 7 exerts its effects by binding to TLR7, which is located in the intracellular endosomes of immune cells. Upon activation, TLR7 triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons. This activation enhances the innate immune response and promotes the activation of adaptive immunity through the stimulation of antigen-presenting cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imiquimod: A TLR7 agonist used topically for antiviral and skin cancer treatments.
Resiquimod: Another TLR7 agonist with similar immunomodulatory properties.
MGL-3196 (resmetirom): A THRβ agonist used in the treatment of non-alcoholic steatohepatitis (NASH).
Uniqueness
THR-|A agonist 7 is unique in its specific structural modifications that enhance its selectivity and potency as a TLR7 agonist. These modifications allow for more targeted activation of immune responses, making it a promising candidate for various therapeutic applications .
Eigenschaften
Molekularformel |
C17H12BrClN6O4 |
|---|---|
Molekulargewicht |
485.7 g/mol |
IUPAC-Name |
2-[3-bromo-5-chloro-4-[[5-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-6-oxo-1H-pyridazin-3-yl]oxy]phenyl]-3,5-dioxo-1,2,4-triazine-6-carbonitrile |
InChI |
InChI=1S/C17H12BrClN6O4/c1-7(2)9-5-13(22-23-15(9)26)29-14-10(18)3-8(4-11(14)19)25-17(28)21-16(27)12(6-20)24-25/h3-5,7H,1-2H3,(H,23,26)(H,21,27,28)/i1D3,2D3 |
InChI-Schlüssel |
SKRXLRDBVQZDNQ-WFGJKAKNSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C(C1=CC(=NNC1=O)OC2=C(C=C(C=C2Br)N3C(=O)NC(=O)C(=N3)C#N)Cl)C([2H])([2H])[2H] |
Kanonische SMILES |
CC(C)C1=CC(=NNC1=O)OC2=C(C=C(C=C2Br)N3C(=O)NC(=O)C(=N3)C#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-ethoxy-N-[1-[3-(methylamino)phenyl]ethyl]-5-(2-methylpropanoylamino)benzamide](/img/structure/B15136216.png)
![(3Z,8R,13R,15R,16S,17S,18R,21Z,23E)-3,11,17-trimethylspiro[6,14,19,28,29-pentaoxapentacyclo[23.3.1.115,18.08,13.08,17]triaconta-3,11,21,23-tetraene-16,2'-oxirane]-5,20-dione](/img/structure/B15136217.png)
![N-[(E)-(2,3-dichlorophenyl)methylideneamino]-2-[3-[2-[(2E)-2-[(2,3-dichlorophenyl)methylidene]hydrazinyl]-2-oxoethoxy]-4-[(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]phenoxy]acetamide](/img/structure/B15136226.png)



![[[(2R,4S,5S)-5-(7-amino-2H-pyrazolo[4,3-d]pyrimidin-3-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B15136248.png)
![Hydrogen [(1s)-2-(3-Decyl-1h-Imidazol-3-Ium-1-Yl)-1-Phosphonoethyl]phosphonate](/img/structure/B15136254.png)



